
N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hypochlorous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloroimino)-6-fluorochroman is a chemical compound belonging to the class of chromans, which are oxygen-containing heterocycles. This compound is characterized by the presence of a chloroimino group at the 4-position and a fluorine atom at the 6-position on the chroman ring. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloroimino)-6-fluorochroman typically involves the introduction of the chloroimino and fluorine groups onto the chroman ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-6-fluorochroman, is reacted with an amine to introduce the imino group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of 4-(Chloroimino)-6-fluorochroman may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloroimino)-6-fluorochroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-6-fluorochroman, while reduction may produce 4-amino-6-fluorochroman .
Scientific Research Applications
4-(Chloroimino)-6-fluorochroman has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloroimino)-6-fluorochroman involves its interaction with specific molecular targets. The chloroimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions .
Comparison with Similar Compounds
- 4-(Chloroimino)-6-chlorochroman
- 4-(Chloroimino)-6-bromochroman
- 4-(Chloroimino)-6-iodochroman
Comparison: Compared to its analogs, 4-(Chloroimino)-6-fluorochroman is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
90477-45-5 |
|---|---|
Molecular Formula |
C9H7ClFNO |
Molecular Weight |
199.61 g/mol |
IUPAC Name |
N-chloro-6-fluoro-2,3-dihydrochromen-4-imine |
InChI |
InChI=1S/C9H7ClFNO/c10-12-8-3-4-13-9-2-1-6(11)5-7(8)9/h1-2,5H,3-4H2 |
InChI Key |
JOYYZHWCUDYZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=NCl)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


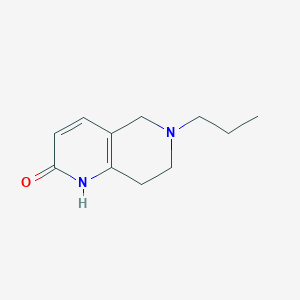
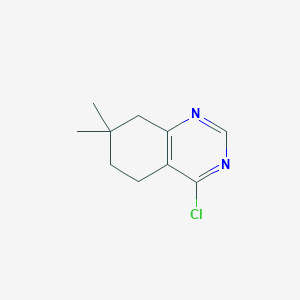
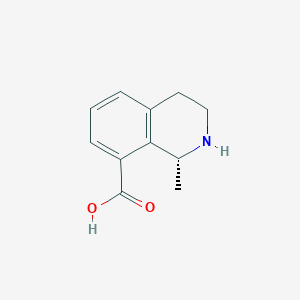

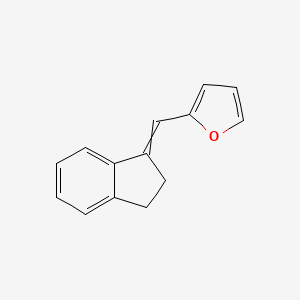
![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)

![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
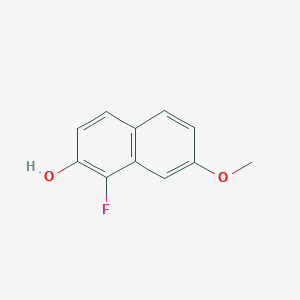
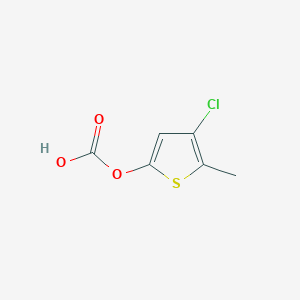
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)
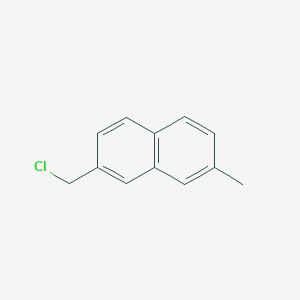
![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)
